3-Chloro-4'-hydroxybenzophenone
Overview
Description
3-Chloro-4'-hydroxybenzophenone is a chemical compound that belongs to the family of benzophenones, which are typically characterized by a pair of phenyl rings linked by a carbonyl group. The presence of a hydroxyl group and a chlorine atom on the benzene rings adds to the complexity of its chemical behavior and properties. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and their synthesis methods can offer insights into its characteristics.
Synthesis Analysis
The synthesis of hydroxybenzophenones can be achieved through various methods. For instance, a palladium-catalyzed cross-coupling reaction has been utilized for the synthesis of hydroxybenzo[c]phenanthrene, which shares a similar structural motif with 3-Chloro-4'-hydroxybenzophenone . Another method involves cascade reactions of 3-formylchromones with penta-3,4-dien-2-ones, leading to the formation of 2-hydroxy-4'-hydroxybenzophenones . These methods highlight the potential pathways that could be adapted for the synthesis of 3-Chloro-4'-hydroxybenzophenone.
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR, FT-Raman, and UV-Visible spectroscopy, along with quantum chemical calculations, have been employed to study the molecular structure of related compounds like 4-Chloro-3-iodobenzophenone . These studies provide valuable information on the vibrational modes, electronic transitions, and molecular orbitals, which are essential for understanding the molecular structure of 3-Chloro-4'-hydroxybenzophenone.
Chemical Reactions Analysis
The reactivity of benzophenones can be influenced by substituents on the phenyl rings. For example, the synthesis of 4,4'-dihydroxy-3,3'-dinitrobenzophenone involves Friedel-Crafts acylation, nitration, and alkaline hydrolysis reactions . These reactions demonstrate the potential chemical transformations that 3-Chloro-4'-hydroxybenzophenone may undergo, such as nucleophilic substitution or electrophilic aromatic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenones can be deduced from their structural analogs. High-performance liquid chromatography (HPLC) has been used to analyze 3,4-dimethoxy-4'-chloro-dibenzophenone, providing insights into the compound's purity and stability . Additionally, the synthesis of high-purity 4-hydroxy-4'-chlorobenzophenone showcases the potential for achieving high-purity 3-Chloro-4'-hydroxybenzophenone through specialized purification methods .
Scientific Research Applications
Environmental Impact and Reproductive Toxicity
- 3-Chloro-4'-hydroxybenzophenone, related to benzophenone-3 (BP-3), a common ultraviolet filter, has raised concerns about reproductive toxicity. Studies in humans and animals indicate that high levels of BP-3 exposure could affect birth weight and gestational age in males, and cause changes in steroidogenic genes in fish. In rats, changes in sperm density and estrous cycle were observed (Ghazipura et al., 2017).
Chemical Synthesis and Applications
- A study on the synthesis of hydroxybenzophenones, which are crucial in the pharmaceutical and fine chemical industries, demonstrated that cesium substituted dodecatungstophosphoric acid supported on K-10 clay is highly effective for producing 4-hydroxybenzophenone (Yadav & George, 2008).
- Another study involved synthesizing 2-hydroxybenzophenone derivatives from 2,4-dihydroxybenzophenone using a 4-O-alkylation process (Zakrzewski & Szymanowski, 1999).
Luminescent Properties and Applications
- Research on luminescent europium-based nonanuclear clusters using modified 2-hydroxybenzophenone ligands showed these complexes emit typical Eu(3+) ion emissions under visible light. This study highlights the potential for developing materials with tunable luminescent efficiencies (Zhang et al., 2013).
Environmental Degradation
- A study on the degradation of 4-hydroxybenzophenone, a toxic compound used in pharmaceuticals, using PbO2 electrodes modified with graphene oxide, showed enhanced performance compared to unmodified electrodes. This indicates potential applications in environmental remediation (Fang et al., 2021).
Safety And Hazards
Future Directions
The organic benzophenone derivatives, including 3-Chloro-4’-hydroxybenzophenone, have excellent applications in nonlinear optical (NLO) devices, ultraviolet protection products, cosmetic ingredients for ultraviolet absorption, photoinitiators for photopolymerization, dyes, and chemical synthesis . They are also used as intermediators for the synthesis of drugs .
properties
IUPAC Name |
(3-chlorophenyl)-(4-hydroxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFARANORDJNAEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10486255 | |
Record name | 3-Chlorophenyl 4-hydroxyphenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10486255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4'-hydroxybenzophenone | |
CAS RN |
61002-52-6 | |
Record name | 3-Chlorophenyl 4-hydroxyphenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10486255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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